molecular formula C15H13NO2 B8248979 (r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

Cat. No.: B8248979
M. Wt: 239.27 g/mol
InChI Key: IZKPOGDNFMTRFD-ZDUSSCGKSA-N
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Description

(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis

  • Catalytic Transfer Hydrogenation : Ruthenium complexes containing phenolate-oxazoline ligands, including 2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol, show promising results in the catalytic transfer hydrogenation of nitroarene to aniline. These complexes provide an environmentally friendly method for reducing nitroarenes to anilines without harsh reaction conditions (Jia et al., 2018).

Pharmaceutical and Biological Applications

  • Antimicrobial Activities : Some derivatives of 2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol have been synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, showing significant antimicrobial effects. These compounds include a range of substituted phenol derivatives (Shaikh et al., 2014); (Hussain et al., 2008).

Materials Science and Chemistry

  • Synthesis of Chiral Building Blocks : This compound has been used in the efficient synthesis of chiral building blocks for the creation of optically active α-substituted α-amino acid derivatives, useful in various chemical applications (Miyaoka et al., 2006).
  • Crystal Structure Analysis : The compound has been synthesized and analyzed for its crystal structure, which can contribute to understanding its chemical and physical properties (Luo et al., 2010).
  • Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : It's used in the design of Ir(III) complexes for PhOLEDs, showing potential in creating highly efficient, stable, and bright sky-blue and bluish-green light emissions (Sarada et al., 2016).

Properties

IUPAC Name

2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKPOGDNFMTRFD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

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